Tert-butyl 2-(4-tert-butylphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
Overview
Description
Tert-butyl 2-(4-tert-butylphenyl)-3-sulfanylidene-1,4,8-triazaspiro[45]dec-1-ene-8-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
The synthesis of tert-butyl 2-(4-tert-butylphenyl)-3-thioxo-1,4,8-triazaspiro[45]dec-1-ene-8-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure high yield and selectivity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
Tert-butyl 2-(4-tert-butylphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate has been studied for its potential applications in various scientific fields. In medicinal chemistry, it is explored for its potential as a therapeutic agent due to its unique structural features. In materials science, it is investigated for its potential use in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to specific receptors or enzymes, leading to a biological response. The molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
When compared to similar compounds, tert-butyl 2-(4-tert-butylphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate stands out due to its unique spirocyclic structure and the presence of both tert-butyl and phenyl groups. Similar compounds include tert-butyl 1-acetyl-3-amino-4-thia-1,2,8-triazaspiro[4.5]dec-2-ene-8-carboxylate and tert-butyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate .
Biological Activity
Tert-butyl 2-(4-tert-butylphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate (CAS Number: 892295-79-3) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 401.6 g/mol. Its structure includes a spirodecene framework, which contributes to its biological activity.
Property | Value |
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Molecular Formula | C22H31N3O2S |
Molecular Weight | 401.6 g/mol |
CAS Number | 892295-79-3 |
Purity | >95% |
Neuroprotective Effects
Neurodegenerative diseases such as Alzheimer's disease (AD) are characterized by the accumulation of amyloid-beta peptides. Compounds similar to tert-butyl 2-(4-tert-butylphenyl)-3-sulfanylidene have demonstrated potential in inhibiting amyloid-beta aggregation and protecting neuronal cells from apoptosis induced by these peptides. For instance, a related study showed that certain tert-butyl compounds could prevent astrocyte cell death induced by amyloid-beta through modulation of inflammatory pathways, suggesting that this compound may also possess neuroprotective properties .
Anti-inflammatory Activity
The compound’s structural characteristics suggest potential anti-inflammatory activity. In vitro studies on related compounds have shown that they can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are often elevated in neurodegenerative conditions. This activity may be attributed to the modulation of signaling pathways involved in inflammation.
Case Studies and Research Findings
- Neuroprotective Study : A study evaluating the impact of a similar tert-butyl compound on astrocytes treated with amyloid-beta demonstrated that the compound improved cell viability by approximately 20% compared to control groups treated solely with amyloid-beta. This suggests a protective effect against neurotoxicity .
- Oxidative Stress Reduction : While specific data on this compound is scarce, related research indicates that compounds containing sulfur can effectively reduce oxidative stress markers in cellular models, hinting at a similar potential for this compound.
- Cytokine Modulation : Inflammatory responses mediated by cytokines can significantly affect neurodegenerative processes. Related compounds have shown promise in reducing TNF-α levels, which could imply a beneficial effect of tert-butyl 2-(4-tert-butylphenyl)-3-sulfanylidene in inflammatory conditions .
Properties
IUPAC Name |
tert-butyl 3-(4-tert-butylphenyl)-2-sulfanylidene-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2S/c1-20(2,3)16-9-7-15(8-10-16)17-18(28)24-22(23-17)11-13-25(14-12-22)19(26)27-21(4,5)6/h7-10H,11-14H2,1-6H3,(H,24,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZJJYWVNAAFLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)C(=O)OC(C)(C)C)NC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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